molecular formula C19H21N3O2 B11548710 2-(4-methylpiperidin-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]-2-oxoacetohydrazide

2-(4-methylpiperidin-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]-2-oxoacetohydrazide

Cat. No.: B11548710
M. Wt: 323.4 g/mol
InChI Key: DNGWFNGGUDVQKP-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-METHYLPIPERIDIN-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-OXOACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a naphthalene moiety, and a hydrazide functional group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2-(4-METHYLPIPERIDIN-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-OXOACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions involving cyclization of appropriate precursors.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Formation of the Hydrazide Functional Group: The hydrazide group is typically formed by reacting a hydrazine derivative with an appropriate acylating agent.

    Final Coupling Reaction: The final step involves coupling the piperidine and naphthalene moieties with the hydrazide group under specific reaction conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-METHYLPIPERIDIN-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-OXOACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or naphthalene rings are replaced with other groups using appropriate reagents.

    Condensation: The hydrazide group can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions.

Scientific Research Applications

2-(4-METHYLPIPERIDIN-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-OXOACETOHYDRAZIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPIPERIDIN-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-OXOACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(4-METHYLPIPERIDIN-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-OXOACETOHYDRAZIDE include other hydrazide derivatives and compounds with piperidine or naphthalene moieties. Some examples are:

The uniqueness of 2-(4-METHYLPIPERIDIN-1-YL)-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-OXOACETOHYDRAZIDE lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]-2-oxoacetamide

InChI

InChI=1S/C19H21N3O2/c1-14-9-11-22(12-10-14)19(24)18(23)21-20-13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8,13-14H,9-12H2,1H3,(H,21,23)/b20-13+

InChI Key

DNGWFNGGUDVQKP-DEDYPNTBSA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.